molecular formula C13H17BF2O2 B1458844 2,4-Difluoro-3-methylphenylboronic acid pinacol ester CAS No. 1351985-05-1

2,4-Difluoro-3-methylphenylboronic acid pinacol ester

Cat. No. B1458844
M. Wt: 254.08 g/mol
InChI Key: HDAKNAMXPKYUCU-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylphenylboronic acid pinacol ester is a type of organoboron reagent . It is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is represented by the IUPAC name 2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

2,4-Difluoro-3-methylphenylboronic acid pinacol ester is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester include a molecular weight of 254.08 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as boronic acid pinacol esters, under mild and functional group tolerant reaction conditions .
  • Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes: The SM coupling has been successful due to its combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a radical approach that has been developed .
  • Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Functionalizing Deboronation of Alkyl Boronic Esters

  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. There are many protocols available on the functionalizing deboronation of alkyl boronic esters .
  • Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Proteomics Research

  • Summary of Application: Boronic acid benzaldehyde compounds, such as pinacol boronic esters, are used in proteomics research .

Functionalizing Deboronation of Alkyl Boronic Esters

  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. There are many protocols available on the functionalizing deboronation of alkyl boronic esters .
  • Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Proteomics Research

  • Summary of Application: Boronic acid benzaldehyde compounds, such as pinacol boronic esters, are used in proteomics research .

Safety And Hazards

The safety information for 2,4-Difluoro-3-methylphenylboronic acid pinacol ester includes the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAKNAMXPKYUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylphenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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